molecular formula C16H19N B12665142 2-[2-(4-Isopropylphenyl)ethyl]pyridine CAS No. 84522-33-8

2-[2-(4-Isopropylphenyl)ethyl]pyridine

Cat. No.: B12665142
CAS No.: 84522-33-8
M. Wt: 225.33 g/mol
InChI Key: XENMERBMHPXJGA-UHFFFAOYSA-N
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Description

EINECS 283-028-8, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and produce free radicals, which are essential in initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The process involves the following steps:

    Reaction of acetone cyanohydrin with hydrazine: This step forms the intermediate compound.

    Cyclization and dehydration: The intermediate undergoes cyclization and dehydration to form the final product.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:

    Mixing of reactants: Acetone cyanohydrin and hydrazine are mixed in the reactor.

    Temperature control: The reaction mixture is maintained at a specific temperature to ensure optimal yield.

    Purification: The product is purified through crystallization and filtration to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to produce free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

    Decomposition: The compound decomposes at elevated temperatures (around 70°C) to produce nitrogen gas and free radicals.

    Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Major Products Formed

The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. These polymers have diverse applications in industries such as plastics, textiles, and coatings.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:

    Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.

    Medicine: Research on drug delivery systems and controlled release formulations often utilizes this compound.

    Industry: It is employed in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the decomposition of the compound to produce free radicals. These radicals can initiate chain reactions in polymerization processes. The molecular targets include monomers such as styrene and acrylonitrile, which undergo polymerization upon radical initiation.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Another radical initiator used in polymerization reactions.

    Potassium persulfate: Commonly used in radical polymerization and as an oxidizing agent.

    Azobisisobutyronitrile (AIBN): A similar compound with comparable radical-initiating properties.

Uniqueness

2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it produces. Compared to other radical initiators, it offers a balance between stability and reactivity, making it suitable for a wide range of polymerization processes.

Properties

CAS No.

84522-33-8

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2-[2-(4-propan-2-ylphenyl)ethyl]pyridine

InChI

InChI=1S/C16H19N/c1-13(2)15-9-6-14(7-10-15)8-11-16-5-3-4-12-17-16/h3-7,9-10,12-13H,8,11H2,1-2H3

InChI Key

XENMERBMHPXJGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC2=CC=CC=N2

Origin of Product

United States

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